((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

Catalog No.
S714559
CAS No.
93379-48-7
M.F
C31H30O4
M. Wt
466.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(d...

CAS Number

93379-48-7

Product Name

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

IUPAC Name

[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol

Molecular Formula

C31H30O4

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m1/s1

InChI Key

OWVIRVJQDVCGQX-VSGBNLITSA-N

SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) is a bisphenol derivative characterized by the presence of a 1,3-dioxolane ring and two diphenylmethanol groups. Its molecular formula is C31H30O4, and it has a molecular weight of approximately 466.6 g/mol . The compound is typically found as a white to off-white powder and is known for its chiral properties due to the specific configuration of its dioxolane ring .

Structural Features

  • Molecular Formula: C31H30O4
  • CAS Number: 93379-48-7
  • IUPAC Name: [(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol

TADDOL's mechanism of action in asymmetric synthesis relies on its ability to form a complex with the reaction substrates. The rigid structure and defined chirality of TADDOL control the orientation of the substrates within the complex, directing the reaction towards the formation of a specific stereoisomer []. The exact mechanism can vary depending on the specific reaction and the role of TADDOL (stoichiometric reagent or catalyst).

Further considerations:

  • TADDOL may be a mild skin irritant.
  • Organic solvents used with TADDOL can pose flammability and health hazards.

As a Chiral Ligand:

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol), also known as TADDOL, is a valuable chiral ligand in asymmetric catalysis. Its rigid structure and well-defined chirality make it highly effective in inducing chirality in various chemical reactions. Studies have shown its successful application in:

  • Diels-Alder reactions: TADDOL effectively catalyzes Diels-Alder reactions, leading to the formation of enantiomerically enriched cyclohexenes.
  • Alkylation reactions: Enantioselective alkylation reactions can be achieved using TADDOL-based catalysts, leading to the synthesis of chiral alcohols and amines.
  • Hydrogenation reactions: TADDOL can also be employed in asymmetric hydrogenation reactions, allowing for the production of enantiopure alcohols and ketones.

As a Building Block in Supramolecular Chemistry:

The unique structure of TADDOL makes it a versatile building block in the field of supramolecular chemistry. Its ability to form self-assembled structures with well-defined architectures has led to applications in:

  • Molecular recognition: TADDOL-based molecules can be designed to recognize and bind specific guest molecules with high selectivity, useful in sensor development and drug discovery.
  • Liquid crystals: TADDOL derivatives can be incorporated into liquid crystalline materials, influencing their physical properties and potential applications in displays and photonics.
  • Nanoparticles: TADDOL can be used as a chiral template for the synthesis of nanoparticles with controlled size and chirality, finding applications in catalysis and drug delivery.

As a Scaffolding Molecule in Medicinal Chemistry:

The presence of multiple functional groups and well-defined chirality makes TADDOL an attractive scaffold for the development of new drugs. Its derivatives have been explored for potential applications in:

  • Antiviral therapy: Studies have investigated TADDOL-based compounds for their potential activity against various viruses, including HIV and influenza.
  • Cancer treatment: TADDOL derivatives are being explored for their potential to inhibit cancer cell growth and proliferation.
  • Neurodegenerative diseases: Research is ongoing to investigate the potential of TADDOL-based compounds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

This compound serves as an important ligand in asymmetric synthesis reactions. It is particularly noted for its role in catalyzing various transformations through chiral phosphite-type ligands. For instance, it has been utilized in asymmetric Tsuji–Trost reactions where it helps facilitate the formation of carbon-carbon bonds in a stereoselective manner .

While specific biological activities of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) are not extensively documented in literature, compounds of similar structure often exhibit notable interactions with biological systems. The chiral nature of this compound suggests potential applications in pharmaceuticals where enantiomeric purity can significantly affect biological activity.

The synthesis of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Dioxolane Ring: This can be achieved through the reaction of suitable precursors under acidic or basic conditions.
  • Introduction of Diphenylmethanol Groups: This step often involves electrophilic substitution reactions where diphenylmethanol derivatives react with the dioxolane intermediate.

The precise methods can vary based on the desired yield and purity levels.

Interaction studies involving ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) focus on its behavior in catalytic processes and its effectiveness as a ligand. Research has shown that this compound can interact favorably with metal catalysts to enhance reaction efficiency and selectivity .

Several compounds share structural similarities with ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol). These include:

Compound NameMolecular FormulaNotable Features
TADDOLC31H30O4Chiral bisphenol; used as a ligand
(S,S)-TADDOLC31H30O4Enantiomer of TADDOL; similar applications
(R,R)-TADDOLC31H30O4Another enantiomer; used in asymmetric synthesis

Uniqueness

The uniqueness of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) lies in its specific stereochemistry and the arrangement of functional groups which enhance its effectiveness as a chiral ligand compared to other similar compounds. Its ability to facilitate asymmetric transformations makes it particularly valuable in synthetic organic chemistry.

XLogP3

5.2

Wikipedia

(-)-Taddol

Dates

Modify: 2023-08-15

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